molecular formula C11H14N2O B1487181 (E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol CAS No. 2089537-73-3

(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol

Cat. No.: B1487181
CAS No.: 2089537-73-3
M. Wt: 190.24 g/mol
InChI Key: HRUMMFYIAVPKCI-XVNBXDOJSA-N
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Description

(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Phosphomolybdic Acid Promoted Synthesis

A study discusses the synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde. This synthesis method could potentially be applied to compounds like (E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol, demonstrating an efficient approach to creating novel compounds (P. S. Reddy, P. V. G. Reddy, S. Reddy, 2014).

Antimicrobial and Antidiabetic Applications

A study focusing on the synthesis of novel derivatives, including those related to the pyrimidine structure, found that these compounds exhibited significant antimicrobial and antidiabetic activities. This suggests that similar compounds could be explored for potential therapeutic applications (V. Ramya, S. Vembu, G. Ariharasivakumar, M. Gopalakrishnan, 2017).

Histamine H4 Receptor Ligands

Another study synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the potential of pyrimidine derivatives in developing new drugs targeting specific receptors (R. Altenbach et al., 2008).

Antifungal and Antibacterial Properties

Research into the synthesis of various pyrimidine derivatives, including 2-cyclopropylpyrimidin-4-ol, has shown that these compounds can exhibit moderate antifungal and antibacterial activities. This opens up possibilities for their use in treating microbial infections (R. Rusnac et al., 2020).

Multi-component Synthesis for Antimicrobial Activity

A study employing green chemistry techniques synthesized multifunctional pyrimidines with antimicrobial activity. This suggests an environmentally friendly approach to developing new antimicrobial agents (Ragini Gupta et al., 2014).

Potential in Pain and Anti-Inflammatory Applications

Compounds based on 2-aminopyrimidine have been shown to exhibit anti-inflammatory and antinociceptive activities in animal models, suggesting their potential use in pain management (A. Dounay et al., 2009).

Properties

IUPAC Name

4-[(E)-but-2-en-2-yl]-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-7(2)9-6-10(14)13-11(12-9)8-4-5-8/h3,6,8H,4-5H2,1-2H3,(H,12,13,14)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUMMFYIAVPKCI-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 3
(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 4
(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 5
(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 6
(E)-6-(but-2-en-2-yl)-2-cyclopropylpyrimidin-4-ol

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